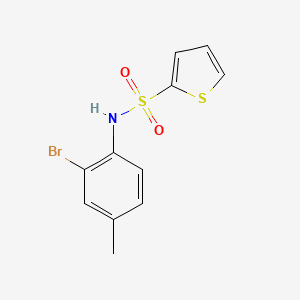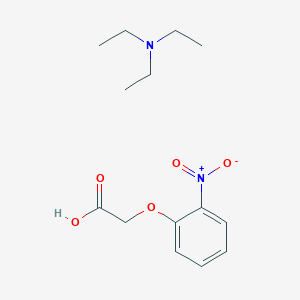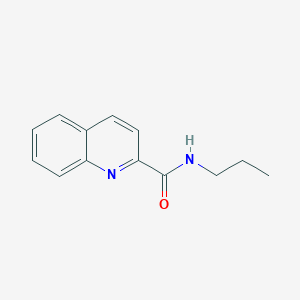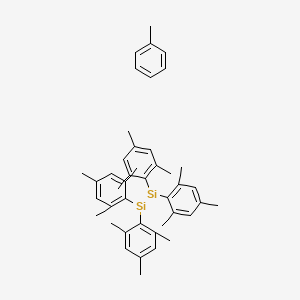![molecular formula C14H17NS B14383681 2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene CAS No. 88413-44-9](/img/structure/B14383681.png)
2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-thia-3-azaspiro[45]dec-2-ene is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene typically involves the reaction of phenylthiourea with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
- 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Uniqueness
2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene is unique due to the presence of a sulfur atom in its spirocyclic structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required .
Properties
CAS No. |
88413-44-9 |
|---|---|
Molecular Formula |
C14H17NS |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
2-phenyl-1-thia-3-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C14H17NS/c1-3-7-12(8-4-1)13-15-11-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
XMHWWMJEDIINBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B14383599.png)
![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)




![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
